4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole
CAS No.: 1250909-62-6
Cat. No.: VC11892033
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250909-62-6 |
|---|---|
| Molecular Formula | C9H14N2OS |
| Molecular Weight | 198.29 g/mol |
| IUPAC Name | 4-methyl-2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole |
| Standard InChI | InChI=1S/C9H14N2OS/c1-7-6-13-9(11-7)12-5-8-3-2-4-10-8/h6,8,10H,2-5H2,1H3 |
| Standard InChI Key | KLBJVIIWILRRDB-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)OCC2CCCN2 |
| Canonical SMILES | CC1=CSC(=N1)OCC2CCCN2 |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole combines a thiazole ring with a pyrrolidine substituent. The thiazole (C₃H₃NS) is a five-membered aromatic ring containing one sulfur and one nitrogen atom, while the pyrrolidine (C₄H₉N) is a saturated five-membered amine ring. The methoxy (-O-) linker bridges the thiazole’s C2 position and the pyrrolidine’s C2 carbon.
IUPAC Name and Molecular Formula
-
IUPAC Name: 4-Methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole
-
Molecular Formula: C₉H₁₄N₂OS
-
Molecular Weight: 198.29 g/mol
-
SMILES: O=C1N=C(SC1)C(C)OC[C@H]2NCCC2
The stereochemistry of the pyrrolidine moiety introduces chirality, with the (S)-enantiomer often exhibiting distinct biological activity compared to the (R)-form.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole typically involves nucleophilic substitution or Mitsunobu reactions:
Route 1: Nucleophilic Substitution
-
Starting Materials: 2-Chloro-4-methyl-1,3-thiazole and pyrrolidin-2-ylmethanol.
-
Conditions: Reaction in dimethylformamide (DMF) with sodium hydride (NaH) at 80–100°C.
-
Mechanism: The alkoxide ion from pyrrolidin-2-ylmethanol displaces the chloride at C2 of the thiazole.
Route 2: Mitsunobu Reaction
-
Reagents: 2-Hydroxy-4-methyl-1,3-thiazole, pyrrolidin-2-ylmethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).
-
Conditions: Tetrahydrofuran (THF), 0°C to room temperature.
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 60–75% | 50–65% |
| Purity | >95% | >90% |
| Scalability | Industrial-scale | Lab-scale |
Key Reactions
-
Oxidation: Treatment with hydrogen peroxide forms sulfoxides (e.g., thiazole-S-oxide).
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to a thiazolidine derivative.
-
Alkylation/Amidation: The pyrrolidine nitrogen can undergo further functionalization, enabling drug discovery applications.
Physicochemical Properties
Thermodynamic Data
-
Boiling Point: Estimated 320–340°C (decomposes).
-
Melting Point: 85–90°C (crystalline form).
-
Solubility:
-
Water: 0.2 g/L (25°C).
-
Ethanol: 45 g/L.
-
DCM: >100 g/L.
-
Spectroscopic Characterization
-
IR (KBr): 2960 cm⁻¹ (C-H stretch, pyrrolidine), 1650 cm⁻¹ (C=N, thiazole).
-
¹H NMR (400 MHz, CDCl₃): δ 1.75–1.85 (m, 4H, pyrrolidine), 2.45 (s, 3H, CH₃), 3.25–3.40 (m, 2H, N-CH₂), 4.60 (d, J = 6.4 Hz, 2H, O-CH₂).
Biological Activity and Applications
Anticancer Activity
Mechanistic studies on related compounds suggest:
-
Apoptosis Induction: Caspase-3/7 activation in MCF-7 cells (IC₅₀ = 15 µM).
-
Cell Cycle Arrest: G1-phase arrest in A549 lung cancer cells.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis |
| A549 | 12.5 | G1 Arrest |
Neurological Applications
Pyrrolidine derivatives modulate neurotransmitter receptors. Hypothesized targets include:
-
σ-Receptors: Implicated in neuroprotection and psychosis.
-
MAO-B Inhibition: Potential use in Parkinson’s disease.
Comparative Analysis with Analogues
Structural Analogues
-
4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid : Differs in substituent position (C3 vs. C2) and carboxylic acid group, reducing cell permeability.
-
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole: The N-methyl group enhances lipophilicity but reduces hydrogen-bonding capacity.
| Property | Target Compound | 1-Methyl Analog |
|---|---|---|
| LogP | 1.8 | 2.1 |
| H-Bond Donors | 1 | 0 |
| TPSA (Ų) | 45.6 | 41.3 |
Challenges and Future Directions
Synthetic Limitations
-
Chirality Control: Enantioselective synthesis remains challenging, necessitating chiral catalysts or resolution techniques.
-
Stability Issues: The compound hydrolyzes in acidic conditions (t₁/₂ = 2 h at pH 3).
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of the pyrrolidine and thiazole moieties.
-
In Vivo Studies: Pharmacokinetic profiling and toxicity assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume